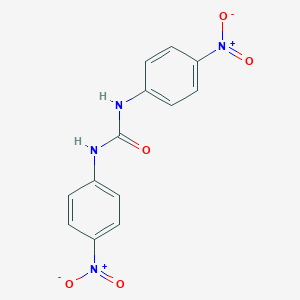

1,3-Bis(4-nitrophenyl)urea

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101086. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Carbanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(4-nitrophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZZOKXIXNSKQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043761 |

Source

|

| Record name | 4,4'-Dinitrodiphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-90-6 |

Source

|

| Record name | 4,4′-Dinitrocarbanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dinitrocarbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dinitrodiphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitrophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IDD210E75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: The Molecular Structure and Conformation of 1,3-Bis(4-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-dinitrocarbanilide, is a symmetrical diaryl urea that has garnered interest in various fields, including medicinal chemistry and materials science. Its rigid structure, featuring two electron-withdrawing nitrophenyl groups, and the hydrogen bonding capabilities of the central urea moiety, give rise to specific conformational preferences and intermolecular interactions that are crucial for its biological activity and material properties. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, supported by experimental data and computational analysis.

Molecular Structure

The molecular structure of this compound is characterized by a central urea group flanked by two 4-nitrophenyl rings. The presence of the nitro groups significantly influences the electronic properties and geometry of the molecule.

Crystallographic Data

The definitive three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure of this compound is available in the Crystallography Open Database (COD) under the deposition number 7219652.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P n a 2₁ |

| a (Å) | 13.8899 |

| b (Å) | 24.389 |

| c (Å) | 3.6682 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z | 4 |

Table 1: Crystallographic data for this compound.[1]

A detailed analysis of the crystal structure reveals the precise bond lengths and angles within the molecule. For comparison, selected bond lengths and angles for the closely related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, are provided in the following table, as a directly accessible complete crystallographic information file (CIF) for the parent compound was not publicly available in the initial search.

| Bond/Angle | 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea |

| Bond Lengths (Å) | |

| C=O | Data not available |

| C-N (urea) | Data not available |

| N-C (phenyl) | Data not available |

| C-C (aromatic, avg.) | Data not available |

| N-O (nitro, avg.) | Data not available |

| **Bond Angles (°) ** | |

| N-C-N (urea) | Data not available |

| C-N-C (urea-phenyl) | Data not available |

| O-N-O (nitro) | Data not available |

Table 2: Selected bond lengths and angles for 1,3-diethyl-1,3-bis(4-nitrophenyl)urea. Note: Specific values were not available in the provided search results and would require access to the full crystallographic data.

Molecular Conformation

The conformation of this compound is largely dictated by the rotational barriers around the C-N bonds of the urea linkage and the N-C bonds connecting the urea to the phenyl rings. Computational studies have provided valuable insights into the preferred conformational states of this molecule.

Density Functional Theory (DFT) calculations suggest that the molecule adopts a predominantly planar conformation. The two nitrophenyl rings are observed to be nearly coplanar with the central urea moiety. This planarity is stabilized by the delocalization of electrons across the molecule and is influenced by intermolecular hydrogen bonding in the solid state.

The dihedral angles between the phenyl rings and the urea plane are key parameters in defining the overall molecular shape. In related structures, such as 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, the dihedral angle between the two aromatic rings is relatively small, suggesting a tendency towards planarity.[2]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common methods.

Method 1: From 4-Nitroaniline and Bis(trichloromethyl) Carbonate (Triphosgene)

This method involves the reaction of 4-nitroaniline with a phosgene equivalent, such as bis(trichloromethyl) carbonate, in the presence of a base to neutralize the HCl generated.

-

Materials: 4-nitroaniline, bis(trichloromethyl) carbonate, ethyl acetate or butyl acetate, pyridine or triethylamine.

-

Procedure:

-

Dissolve 4-nitroaniline in ethyl acetate or butyl acetate in a reaction vessel.

-

Add a suitable acid scavenger, such as pyridine or triethylamine.

-

Slowly add a solution of bis(trichloromethyl) carbonate in the same solvent to the reaction mixture with stirring at a controlled temperature.

-

After the addition is complete, the reaction mixture is typically heated under reflux for a period to ensure complete reaction.

-

The product precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a suitable solvent (e.g., ethanol) and drying.

-

Method 2: From Methyl N-(4-nitrophenyl)carbamate and 4-Nitroaniline

This method avoids the use of highly reactive phosgene derivatives.

-

Materials: Methyl N-(4-nitrophenyl)carbamate, 4-nitroaniline, xylene, and a high-boiling amine catalyst.

-

Procedure:

-

Combine methyl N-(4-nitrophenyl)carbamate, 4-nitroaniline, and the amine catalyst in xylene.

-

Heat the mixture to boiling under reflux.

-

The product, this compound, precipitates as a crystalline solid.

-

After the reaction is complete, the hot suspension is filtered, and the solid product is washed with hot xylene and then with a solvent like acetone to remove impurities.

-

The final product is dried under vacuum.[3]

-

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the nitrophenyl rings and the N-H protons of the urea group. The chemical shifts and coupling patterns provide information about the electronic environment of the protons. For related diaryl ureas, the N-H protons typically appear as a singlet in the downfield region. The aromatic protons usually exhibit a characteristic AA'BB' system for para-substituted rings.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the urea group and the carbons of the nitrophenyl rings. The chemical shift of the carbonyl carbon is particularly informative.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands include:

-

N-H stretching vibrations of the urea group, typically observed in the range of 3300-3500 cm⁻¹.

-

C=O stretching vibration of the urea carbonyl group, usually appearing around 1630-1680 cm⁻¹.

-

N-O stretching vibrations of the nitro groups, which give rise to strong absorptions in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

-

C-N stretching and aromatic C=C stretching vibrations.

-

-

-

X-ray Crystallography:

-

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including precise bond lengths, bond angles, and the overall conformation of the molecule. The experimental protocol involves growing single crystals of the compound, which can often be achieved by slow evaporation of a suitable solvent.

-

Spectroscopic Data

¹H and ¹³C NMR Data (in DMSO-d₆)

For symmetrical diaryl ureas, the following are expected chemical shift ranges.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | N-H (urea) | 8.5 - 9.5 (singlet) |

| ¹H | Aromatic C-H | 7.5 - 8.5 (multiplet) |

| ¹³C | C=O (urea) | 150 - 155 |

| ¹³C | Aromatic C-NO₂ | ~145 |

| ¹³C | Aromatic C-N | ~140 |

| ¹³C | Aromatic C-H | 115 - 130 |

Table 3: Expected ¹H and ¹³C NMR chemical shift ranges for this compound in DMSO-d₆.

FTIR Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C=O Stretch | 1630 - 1680 |

| N-O Asymmetric Stretch | 1500 - 1570 |

| N-O Symmetric Stretch | 1300 - 1370 |

| C-N Stretch | 1400 - 1450 |

Table 4: Expected FTIR vibrational frequencies for this compound.

Conclusion

The molecular structure and conformation of this compound are well-defined, with a central, planar urea moiety and two co-planar nitrophenyl rings. This structural rigidity and the presence of strong hydrogen bond donors and acceptors dictate its intermolecular interactions and, consequently, its physical and biological properties. The synthesis of this compound can be achieved through established methods, and its characterization relies on standard spectroscopic and crystallographic techniques. This guide provides a foundational understanding for researchers and professionals working with this and related diaryl urea compounds. Further detailed analysis of the crystallographic data from the COD would provide more precise geometric parameters.

References

Spectroscopic data analysis of 1,3-Bis(4-nitrophenyl)urea (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-Bis(4-nitrophenyl)urea, also known as 4',4''-Dinitrocarbanilide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, including experimental protocols and data interpretation. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this and structurally related compounds.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 4H | Ar-H ortho to NO₂ |

| ~7.7 | Doublet | 4H | Ar-H meta to NO₂ |

| ~9.0 | Singlet | 2H | N-H (urea) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C=O (urea) |

| ~145 | Ar-C para to NH (ipso to NO₂) |

| ~143 | Ar-C ortho to NO₂ |

| ~125 | Ar-C meta to NO₂ |

| ~118 | Ar-C ipso to NH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H Stretching (urea) |

| ~1700 | Strong | C=O Stretching (urea) |

| 1590-1610 | Strong | Aromatic C=C Stretching |

| 1500-1550 | Strong | Asymmetric NO₂ Stretching |

| 1340-1360 | Strong | Symmetric NO₂ Stretching |

| ~1240 | Medium | C-N Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol/DMSO | ~320-350 | - | π → π* |

Note: The absorption maximum can be influenced by the solvent. Aromatic nitro compounds typically exhibit strong absorption in this region due to π → π transitions.*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇) in a clean, dry NMR tube. The compound has low solubility in many common NMR solvents, so gentle heating or sonication may be required to achieve dissolution.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

-

Instrument Parameters:

-

Spectrometer: A spectrometer with a carbon-observe probe operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).

-

Pulse Program: A standard proton-decoupled pulse sequence is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of 0 to 200 ppm is appropriate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the data as described for ¹H NMR spectroscopy, referencing the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or DMSO). Due to its low solubility, DMSO might be a preferable solvent.

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 0.8).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200 to 600 nm.

-

-

Data Analysis: The resulting spectrum will show the absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the molecule.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Structural components of this compound and their spectroscopic correlations.

The Architecture of Association: A Technical Guide to the Supramolecular Chemistry and Self-Assembly of Bis-Urea Compounds

For Researchers, Scientists, and Drug Development Professionals

The field of supramolecular chemistry has witnessed a surge in interest surrounding the elegant and robust self-assembly of bis-urea compounds. Driven by the directional and cooperative nature of hydrogen bonding, these relatively simple molecules can spontaneously organize into complex, well-defined, and functional one-dimensional nanostructures such as fibers, tapes, and nanotubes.[1][2] This bottom-up approach to nanomaterials offers a versatile platform for a myriad of applications, ranging from drug delivery and tissue engineering to stimuli-responsive materials and catalysis.[3][4][5] This technical guide provides an in-depth exploration of the core principles governing bis-urea self-assembly, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid researchers in this dynamic field.

Core Principles of Bis-Urea Self-Assembly

The remarkable self-assembly behavior of bis-urea compounds is primarily dictated by the formation of strong and highly directional hydrogen bonds between the urea moieties.[1] Each urea group possesses two hydrogen bond donors (N-H) and one bifurcated hydrogen bond acceptor (C=O), enabling the formation of a complementary and cooperative network of interactions.[6] This leads to the formation of a characteristic one-dimensional tape-like structure where individual molecules are linked head-to-tail.

The overall architecture of the resulting supramolecular polymer is influenced by several factors:

-

Molecular Structure: The nature of the spacer connecting the two urea groups significantly impacts the flexibility and geometry of the molecule, which in turn affects the packing and morphology of the self-assembled structures. Aromatic spacers can introduce additional π-π stacking interactions, further stabilizing the assembly.[7]

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. In apolar solvents, the hydrogen bonds between urea groups are favored, leading to the formation of long, stable fibers.[2] In more polar or protic solvents, competition for hydrogen bonding can disrupt the self-assembly process.

-

Concentration and Temperature: The extent of self-assembly is dependent on both concentration and temperature. Higher concentrations generally favor the formation of larger aggregates, while increased temperature can lead to the disassembly of the supramolecular structures.[8][9] This thermoreversible nature is a key feature of many bis-urea based materials, such as organogels.[10][11]

-

Chirality: The introduction of chiral centers into the bis-urea molecule can induce helicity in the resulting supramolecular fibers, leading to the formation of chiral nanostructures with potential applications in asymmetric catalysis and chiral separations.[12]

Quantitative Data on Bis-Urea Self-Assembly

The thermodynamic and kinetic parameters governing the self-assembly process are critical for understanding and predicting the behavior of bis-urea systems. Techniques such as Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to quantify these parameters.

| Parameter | Typical Range | Technique(s) | Significance | Reference(s) |

| Association Constant (Ka) | < 200 M-1 to >106 M-1 | 1H NMR, UV-Vis Spectroscopy | Quantifies the strength of the intermolecular interactions driving self-assembly. | [6] |

| Enthalpy of Aggregation (ΔHagg) | Varies | Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC) | Provides information on the energetic driving forces of self-assembly (e.g., exothermic for favorable hydrogen bonding). | [8][9] |

| Entropy of Aggregation (ΔSagg) | Varies | Isothermal Titration Calorimetry (ITC) | Reflects the change in disorder upon self-assembly. | [8][9] |

| Critical Gelation Concentration (CGC) | < 2% w/v | Visual Inspection, Rheology | The minimum concentration required for the formation of a self-supporting gel network. | [1] |

| Gel Melting Temperature (Tgel) | Varies | Differential Scanning Calorimetry (DSC), Rheology | The temperature at which the gel transitions to a sol, indicating the thermal stability of the supramolecular network. | [13] |

| Fiber Diameter | 4 nm to 10 nm | Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) | Characterizes the dimensions of the self-assembled nanostructures. | [3] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of bis-urea supramolecular systems.

Synthesis of Bis-Urea Compounds

A common synthetic route to bis-urea compounds involves the reaction of a diamine with two equivalents of an isocyanate.[14][15]

General Procedure:

-

Dissolve the diamine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the isocyanate (2.1 equivalents) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm-1).[15]

-

The bis-urea product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the collected solid with a suitable solvent (e.g., cold toluene or diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.[14]

Characterization of Self-Assembly

A combination of spectroscopic, microscopic, and rheological techniques is typically employed to characterize the self-assembled structures.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the formation of hydrogen bonds in the self-assembled state.

-

Methodology:

-

Prepare samples of the bis-urea compound in both the solid state (as a KBr pellet) and in solution (using a suitable solvent and concentration).

-

Acquire the FTIR spectra over the range of 4000-400 cm-1.

-

Analyze the N-H stretching region (3200-3500 cm-1) and the C=O (amide I) stretching region (1600-1700 cm-1). A shift to lower wavenumbers for the N-H and C=O bands in the aggregated state compared to the monomeric state is indicative of hydrogen bond formation.[2]

-

2. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To study the self-association in solution and determine the association constant.

-

Methodology:

-

Prepare a series of solutions of the bis-urea compound in a non-hydrogen bonding solvent (e.g., CDCl3 or DMSO-d6) at varying concentrations.[6]

-

Acquire the 1H NMR spectra for each concentration.

-

Monitor the chemical shift of the urea N-H protons. A downfield shift of these protons upon increasing concentration indicates their involvement in hydrogen bonding.

-

The association constant (Ka) can be determined by fitting the concentration-dependent chemical shift data to an appropriate binding model (e.g., dimer or cooperative polymerization model).[6]

-

3. Transmission Electron Microscopy (TEM):

-

Objective: To visualize the morphology and dimensions of the self-assembled nanostructures.

-

Methodology:

-

Prepare a dilute solution or gel of the bis-urea compound.

-

Place a small drop of the sample onto a TEM grid (e.g., carbon-coated copper grid).

-

Allow the solvent to evaporate. Negative staining (e.g., with uranyl acetate) may be required to enhance contrast for organic materials.

-

Image the grid using a TEM to observe the morphology (e.g., fibers, ribbons) and measure the dimensions of the aggregates.[3]

-

4. Rheology:

-

Objective: To characterize the mechanical properties of bis-urea gels.

-

Methodology:

-

Prepare a gel of the bis-urea compound at a specific concentration.

-

Perform oscillatory rheological measurements using a rheometer with a suitable geometry (e.g., parallel plate or cone and plate).

-

Conduct a strain sweep experiment to determine the linear viscoelastic region (LVR) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[13]

-

Perform a frequency sweep experiment within the LVR to measure G' and G'' as a function of frequency. For a gel, G' will be significantly larger than G'' and relatively independent of frequency, indicating a solid-like behavior.[10][13]

-

Visualizing Supramolecular Processes

Graphviz diagrams can be used to illustrate the logical relationships and workflows in the study of bis-urea self-assembly.

Caption: Experimental workflow for bis-urea self-assembly studies.

Caption: Competing self-assembly pathways in bis-urea systems.[8]

Applications in Drug Development and Beyond

The unique properties of self-assembled bis-urea compounds make them highly attractive for various applications in the biomedical field.

-

Drug Delivery: The fibrous networks of bis-urea hydrogels can serve as matrices for the sustained and controlled release of therapeutic agents.[3] Cationic, anionic, or zwitterionic bis-urea compounds can self-assemble into nanofibers that reversibly bind drugs through non-covalent interactions.[3]

-

Tissue Engineering: The fibrillar structure of bis-urea scaffolds can mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[4][16][17] Biodegradable bis-urea modified polymers have been explored for creating scaffolds for vascular tissue engineering.[4]

-

Stimuli-Responsive Materials: The non-covalent nature of the interactions allows for the design of "smart" materials that can respond to external stimuli such as temperature, pH, light, or the presence of specific ions.[5][18][19] This has led to the development of bis-urea-based sensors, actuators, and logic gates.[19]

Conclusion

The self-assembly of bis-urea compounds represents a powerful and versatile approach for the construction of well-defined nanomaterials from the bottom up. The predictability of the hydrogen bonding motifs, coupled with the tunability of the molecular design, provides a rich platform for scientific exploration and technological innovation. For researchers in drug development and materials science, a thorough understanding of the fundamental principles, quantitative parameters, and experimental methodologies outlined in this guide is crucial for harnessing the full potential of these fascinating supramolecular systems.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. ill.eu [ill.eu]

- 3. US9084735B2 - Self-assembling bis-urea compounds for drug delivery - Google Patents [patents.google.com]

- 4. Host Response and Neo-Tissue Development during Resorption of a Fast Degrading Supramolecular Electrospun Arterial Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermodynamic description of bis-urea self-assembly: competition between two supramolecular polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. (PDF) Rheology and Thermotropic Properties of [research.amanote.com]

- 12. research.rug.nl [research.rug.nl]

- 13. Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 16. Frontiers | Design Challenges in Polymeric Scaffolds for Tissue Engineering [frontiersin.org]

- 17. Scientific Highlight: Bioresorbable scaffolds for tissue engineering [materials.imdea.org]

- 18. Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Sentinel Molecule: A Technical Guide to 1,3-Bis(4-nitrophenyl)urea in Anion Recognition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,3-bis(4-nitrophenyl)urea as a highly effective receptor for anion recognition. Its unique structural characteristics, featuring a central urea moiety flanked by two electron-withdrawing nitrophenyl groups, enable potent and selective binding to various anions through hydrogen bonding. This document details the synthesis, experimental protocols for anion binding studies, and a comprehensive summary of its binding affinities, offering valuable insights for its application in chemical sensing, environmental monitoring, and pharmaceutical development.

Core Principles of Anion Recognition

The ability of this compound to act as an anion receptor is fundamentally based on the formation of hydrogen bonds between the N-H protons of the urea group and the incoming anion. The presence of the electron-withdrawing nitro groups on the phenyl rings significantly increases the acidity of these N-H protons, thereby enhancing their hydrogen bond donating capacity and leading to stronger anion binding.[1][2] This interaction often results in a noticeable color change, making it a valuable tool for colorimetric sensing.[3][4]

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the reaction of 4-nitrophenyl isocyanate with an appropriate amine. A common synthetic route involves the reaction of two equivalents of 4-nitrophenyl isocyanate with a diamine, or in a more direct approach for symmetrical ureas, the reaction of 4-nitrophenyl isocyanate with water or a suitable catalyst. A general, well-established method involves reacting 4-nitrophenyl isocyanate with a primary amine. For the synthesis of symmetrical bis-urea compounds, a diamine is reacted with two equivalents of the isocyanate.[5][6]

Experimental Protocols

UV-Vis Titration for Anion Binding Studies

UV-Vis spectroscopy is a powerful technique to quantify the binding affinity between the receptor and various anions. The protocol generally involves the incremental addition of a standard solution of the anion (typically as a tetrabutylammonium salt to ensure solubility in organic solvents) to a solution of this compound and monitoring the changes in the absorption spectrum.[3][4]

Materials:

-

This compound receptor

-

Tetrabutylammonium (TBA) salts of the anions of interest (e.g., F⁻, Cl⁻, Br⁻, I⁻, CH₃COO⁻, H₂PO₄⁻)

-

Spectroscopic grade solvent (e.g., DMSO, Acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the this compound receptor (e.g., 5 x 10⁻³ M in DMSO).[4]

-

Prepare stock solutions of the various TBA anion salts (e.g., 1 x 10⁻¹ M in DMSO).[3]

-

Dilute the receptor stock solution to a working concentration that gives an optimal absorbance reading (e.g., 2.5 x 10⁻⁵ M).[3]

-

Place a known volume (e.g., 2.0 mL) of the diluted receptor solution into a quartz cuvette and record its initial UV-Vis spectrum.[3]

-

Add small aliquots of the concentrated anion stock solution to the cuvette.

-

After each addition, gently mix the solution and record the UV-Vis spectrum.

-

Continue the additions until no further significant spectral changes are observed, indicating saturation of the binding sites.

-

The binding constant (Ka) can be determined by fitting the absorbance changes at a specific wavelength to a suitable binding isotherm model (e.g., 1:1 or 1:2).[4]

¹H NMR Titration for Anion Binding Studies

¹H NMR titration provides detailed information about the specific interactions between the receptor's N-H protons and the anion. The chemical shift of these protons is highly sensitive to the formation of hydrogen bonds.

Materials:

-

This compound receptor

-

Tetrabutylammonium (TBA) salts of the anions of interest

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer

Procedure:

-

Prepare a stock solution of the receptor in the chosen deuterated solvent (e.g., 2 mM in DMSO-d₆).[5]

-

Prepare a concentrated stock solution of the TBA anion salt in the same deuterated solvent.

-

Place a known volume of the receptor solution into an NMR tube and record the initial ¹H NMR spectrum. The chemical shifts of the urea N-H protons should be clearly identified.[7]

-

Add incremental amounts of the anion stock solution to the NMR tube.

-

After each addition, acquire a ¹H NMR spectrum.

-

Monitor the downfield shift of the N-H proton signals, which indicates hydrogen bond formation.[7][8]

-

Continue the titration until the chemical shifts of the N-H protons no longer change significantly.

-

The binding constant can be calculated by fitting the changes in the chemical shift of the N-H protons against the anion concentration using appropriate software.[9]

Quantitative Data on Anion Binding

The binding affinity of this compound and structurally similar receptors for various anions has been determined using the aforementioned techniques. The binding constants (Ka) provide a quantitative measure of the receptor's selectivity and efficiency.

| Anion | Receptor | Solvent | Technique | Binding Constant (Ka) / M⁻¹ | Reference |

| F⁻ | This compound analogue | Gas Phase (Computational) | DFT | Trend: F⁻ > Cl⁻ > Br⁻ > I⁻ | [10] |

| CH₃COO⁻ | This compound | MeCN | Crystallography | Forms 1:1 complex | [1] |

| H₂PO₄⁻ | This compound | MeCN | Not Specified | Trend: CH₃COO⁻ > C₆H₅COO⁻ > H₂PO₄⁻ | [1] |

| F⁻ | Thiourea-based molecular cleft (L₁) | DMSO | UV-Vis | Trend: F⁻ > Cl⁻ > Br⁻ > I⁻ | [2][3] |

| H₂PO₄⁻ | Urea-based molecular cleft (L₂) | DMSO | UV-Vis | Trend: H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻ | [2][3] |

| F⁻ | Urea-based dipodal molecular cleft (L) | DMSO | UV-Vis | Forms 1:2 complex | [4] |

| CH₃COO⁻ | Urea-based dipodal molecular cleft (L) | DMSO | UV-Vis | Trend: CH₃COO⁻ > H₂PO₄⁻ > HCO₃⁻ | [4] |

| OAc⁻ | Bis-urea receptor (BUR-2) | DMSO | ITC | ΔH° = -27.73 kJ mol⁻¹ | [11] |

| H₂PO₄⁻ | Bis-urea receptors | DMSO | ITC | Large entropic contributions | [11] |

Mechanism of Anion Recognition

The primary mechanism of anion recognition by this compound involves the formation of two-point hydrogen bonds between the urea N-H donors and the anion acceptor.[1] This interaction leads to the formation of a stable host-guest complex. The strength of this interaction is influenced by the basicity and geometry of the anion.[1][11] For instance, more basic anions like fluoride and acetate tend to exhibit stronger binding.[3][4]

Conclusion

This compound stands out as a versatile and potent receptor for anion recognition. Its straightforward synthesis, coupled with its strong and selective binding capabilities, makes it an invaluable tool in supramolecular chemistry. The detailed protocols and compiled data in this guide are intended to facilitate its application in the development of novel chemosensors, anion transport systems, and other advanced materials where precise anion recognition is paramount. The pronounced colorimetric and spectroscopic changes upon anion binding further underscore its utility for practical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04446D [pubs.rsc.org]

- 6. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tritopic Bis-Urea Receptors for Anion and Ion-Pair Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. madison-proceedings.com [madison-proceedings.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1,3-Bis(4-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(4-nitrophenyl)urea, a key chemical compound with significant applications in veterinary medicine and potential for further research. This document details its chemical identity, synthesis protocols, analytical data, and known biological activities, presenting a valuable resource for professionals in drug development and chemical research.

Chemical Identity and Properties

This compound, also known as 4',4''-Dinitrocarbanilide (DNC), is a symmetrical aryl urea derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 587-90-6 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4',4''-Dinitrocarbanilide, DNC | [1] |

| Molecular Formula | C₁₃H₁₀N₄O₅ | [1] |

| Molecular Weight | 302.24 g/mol | [1] |

| Melting Point | >300 °C | [1] |

| Appearance | Yellow solid | [2] |

Synthesis Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from p-Nitroaniline and Bis(trichloromethyl) carbonate (Triphosgene)

This method involves the reaction of p-nitroaniline with a phosgene equivalent, such as bis(trichloromethyl) carbonate, in the presence of an acid scavenger.

Experimental Protocol:

-

Dissolve 5.52 g (0.04 mol) of p-nitroaniline in 60 mL of ethyl acetate and add 6 mL of triethylamine to the reactor.

-

In a separate flask, dissolve 2.4 g (0.008 mol) of bis(trichloromethyl) carbonate in 30 mL of ethyl acetate.

-

Add the bis(trichloromethyl) carbonate solution dropwise to the p-nitroaniline solution at 40 °C over a period of 1 hour.

-

After the addition is complete, reflux the reaction mixture for 1 hour.

-

Add 40 mL of water and boil for 30 minutes.

-

Filter the resulting solid, wash the filter cake with 40 mL of 95% ethanol, and dry to obtain the yellow solid product.[2]

Synthesis from Methyl N-(4-nitrophenyl)carbamate and 4-Nitroaniline

This method involves the reaction of a carbamate with an aniline derivative in a high-boiling solvent.

Experimental Protocol:

-

Combine 9.81 g (50 mmol) of methyl N-(4-nitrophenyl)carbamate, 6.9 g (50 mmol) of 4-nitroaniline, and 140 mL of xylene in a flask equipped with a reflux condenser.

-

Add 11.8 g of a suitable amine catalyst (e.g., a mixture of N,N-dimethyl-C10-18 alkylamines).

-

Heat the mixture to boiling. The product begins to crystallize within minutes.

-

After boiling for 30 minutes, filter the hot, thick crystal suspension under vacuum.

-

Wash the filter cake twice with 20 mL of hot xylene, followed by acetone.

-

Dry the product in vacuo to yield N,N'-bis(4-nitrophenyl)-urea.[3]

Analytical Data

| Spectroscopic Data | Expected Characteristics |

| ¹H-NMR | Aromatic protons would appear as doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the electron-withdrawing nitro groups. The N-H protons would appear as a singlet further downfield. |

| ¹³C-NMR | Aromatic carbons would show distinct signals, with carbons attached to the nitro group being significantly deshielded. The carbonyl carbon of the urea moiety would appear at a characteristic chemical shift (around δ 150-160 ppm). |

| **IR (cm⁻¹) ** | Characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and strong symmetric and asymmetric stretching of the N-O bonds in the nitro groups (around 1500 and 1340 cm⁻¹ respectively). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 302. Fragmentation patterns would likely involve cleavage of the urea linkage and loss of the nitro groups. |

Biological Activity and Applications

This compound is most notably the active component of the veterinary drug nicarbazin.

Anticoccidial Agent in Poultry

Nicarbazin is a widely used coccidiostat in the poultry industry to prevent and control coccidiosis, a parasitic disease caused by Eimeria species.[4] this compound (DNC) forms a complex with 4,6-dimethyl-2-hydroxypyrimidine (HDP), which enhances its absorption. After ingestion, the complex dissociates, and DNC exerts its biological effect.[4]

Avian Contraceptive

Nicarbazin is also utilized for the population control of feral pigeons and Canada geese.[5] Its mechanism of action in this context is the interference with egg hatchability.

Antibacterial Potential

While the direct antibacterial activity of this compound is not extensively documented, a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[6][7] Further research is warranted to explore the antimicrobial spectrum of the parent compound.

The table below summarizes the minimum inhibitory concentration (MIC) values for 1,3-diethyl-1,3-bis(4-nitrophenyl)urea.

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | 1000 |

| Staphylococcus aureus | 500 |

| Escherichia coli | 500 |

| Serratia marcescens | 500 |

Data for 1,3-diethyl-1,3-bis(4-nitrophenyl)urea[6]

Mechanism of Action

The primary mechanism of action of this compound, as the active component of nicarbazin, is the disruption of the formation of the vitelline membrane in avian eggs. This membrane separates the yolk from the albumen (egg white). Interference with its integrity leads to embryo mortality, thus reducing hatchability.[5] The precise molecular target and signaling pathways involved in this process are not yet fully elucidated, though it is thought to interfere with cholesterol metabolism.[8]

Visualizations

Synthetic Workflow

Caption: A simplified workflow for the synthesis of this compound.

Proposed Mechanism of Action of Nicarbazin

Caption: The proposed mechanism of action for nicarbazin.

References

- 1. This compound 97 587-90-6 [sigmaaldrich.com]

- 2. CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Nicarbazin chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 5. Nicarbazin - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

An In-depth Technical Guide on the Thermodynamic Properties of 1,3-Bis(4-nitrophenyl)urea Anion Complexes

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermodynamic properties of anion complexes formed with 1,3-Bis(4-nitrophenyl)urea and related bis-urea receptors. The document details the binding affinities, thermodynamic parameters, and the experimental protocols used to determine them, offering valuable insights for researchers in supramolecular chemistry and drug development.

Introduction

This compound is a neutral anion receptor that utilizes its urea functional group to form hydrogen bonds with various anions. The presence of electron-withdrawing nitro groups on the phenyl rings enhances the acidity of the N-H protons, making it an effective binder for a range of anionic species.[1] Understanding the thermodynamic driving forces behind the formation of these anion complexes is crucial for the design of more selective and efficient anion receptors for various applications, including sensing, transport, and catalysis.

The interaction between this compound and anions is primarily governed by hydrogen bonding, where the two N-H groups of the urea moiety act as hydrogen bond donors.[2] The stability of the resulting complexes is influenced by factors such as the basicity and geometry of the anion, as well as the solvent used.[2][3]

Thermodynamic Data of Anion Binding

The thermodynamic parameters for the complexation of this compound and other bis-urea receptors with various anions have been investigated using techniques such as Isothermal Titration Calorimetry (ITC) and UV-Vis spectroscopy. The key thermodynamic parameters include the binding constant (Kₐ), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

A summary of the binding energies for this compound with a selection of anions is presented below. The binding energies generally correlate with the basicity of the anion.[2]

Table 1: Binding Energy Order for this compound Anion Complexes [2]

| Anion Type | Decreasing Order of Binding Energy |

| Oxygen-Containing Anions | CH₃COO⁻ > HCO₃⁻ ~ C₆H₅COO⁻ > NO₂⁻ > H₂PO₄⁻ > NO₃⁻ > HSO₄⁻ |

| Halide Ions | F⁻ > Cl⁻ > Br⁻ |

For a more detailed thermodynamic analysis, the following table summarizes the parameters obtained from Isothermal Titration Calorimetry (ITC) for related bis-urea receptors, providing insight into the enthalpic and entropic contributions to the binding process.

Table 2: Thermodynamic Parameters for the Complexation of Bis-Urea Anion Receptors with Various Anions in DMF at 25°C from ITC Measurements [4]

| Receptor | Anion | Kₐ (M⁻¹) | ΔH° (kJ mol⁻¹) | TΔS° (kJ mol⁻¹) | Stoichiometry (N) |

| BUR-1 (ortho-nitro) | F⁻ | - | +13.78 | +30.90 | 1.0 |

| OAc⁻ | 1.2 x 10⁴ | -27.73 | -4.43 | 1.0 | |

| H₂PO₄⁻ | 2.1 x 10³ | -1.13 | +18.00 | 1.0 | |

| BUR-2 (meta-nitro) | F⁻ | 1.5 x 10⁴ | -12.45 | +11.20 | 1.0 |

| OAc⁻ | 2.5 x 10⁴ | -27.10 | -2.00 | 1.0 | |

| H₂PO₄⁻ | 3.2 x 10³ | -2.20 | +17.10 | 1.0 | |

| BUR-3 (para-nitro) | F⁻ | 1.1 x 10⁴ | -10.21 | +13.00 | 1.0 |

| OAc⁻ | 1.8 x 10⁴ | -25.80 | -2.10 | 1.0 | |

| H₂PO₄⁻ | 2.8 x 10³ | -2.00 | +16.80 | 1.0 |

Note: Data is for bis-urea receptors with nitro substituents at different positions, providing a comparative insight. BUR-3 is this compound.

Experimental Protocols

The determination of thermodynamic properties of anion complexes relies on precise experimental techniques. The most common methods employed are UV-Vis titration, Nuclear Magnetic Resonance (NMR) titration, and Isothermal Titration Calorimetry (ITC).

UV-Vis titration is a widely used method to determine the binding constant of a host-guest complex. It involves monitoring the change in the absorbance spectrum of the receptor upon the incremental addition of the anion.

Methodology:

-

Preparation of Solutions: Stock solutions of the this compound receptor and the tetrabutylammonium salt of the anion are prepared in a suitable solvent (e.g., DMSO, acetonitrile).[5]

-

Titration: A fixed concentration of the receptor solution is placed in a cuvette. Small aliquots of the anion solution are incrementally added to the cuvette.

-

Data Acquisition: After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.[5]

-

Data Analysis: The changes in absorbance at a specific wavelength are plotted against the concentration of the anion. The binding constant (Kₐ) is then determined by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 binding).[5]

ITC is a powerful technique that directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy change (ΔH°), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated.

Methodology:

-

Sample Preparation: The this compound receptor is dissolved in a suitable buffer or solvent and placed in the sample cell of the calorimeter. The anion solution is loaded into the injection syringe.[4]

-

Titration: The anion solution is injected in small, precise aliquots into the sample cell containing the receptor solution.

-

Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.

-

Data Analysis: The raw ITC data (heat change per injection) is plotted against the molar ratio of the anion to the receptor. This binding isotherm is then fitted to a theoretical binding model to extract the thermodynamic parameters (Kₐ, ΔH°, and n).[4]

Visualizations

To better illustrate the experimental workflows, the following diagrams are provided in the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamics of Anion Binding by (Thio)ureido-calix[4]arene Derivatives in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 1,3-Bis(4-nitrophenyl)urea from p-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-Bis(4-nitrophenyl)urea, a key intermediate in various chemical and pharmaceutical applications. The synthesis is achieved through the reaction of p-nitroaniline with bis(trichloromethyl) carbonate (triphosgene) in the presence of an acid scavenger. This method is advantageous due to its operational simplicity, high yield, and the use of a solid, safer alternative to phosgene gas. The protocol includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound, also known as 4,4'-dinitrocarbanilide, is a symmetrical urea derivative. Symmetrical ureas are of significant interest in medicinal chemistry and materials science due to their ability to form strong hydrogen bonds, leading to self-assembly and the formation of stable supramolecular structures. This particular compound serves as a crucial building block in the synthesis of various organic molecules and has been investigated for its potential biological activities. The presented protocol offers a reliable and efficient method for its laboratory-scale synthesis.

Reaction Scheme

The overall reaction for the synthesis of this compound from p-nitroaniline using bis(trichloromethyl) carbonate is as follows:

2 (O₂NC₆H₄NH₂) + (Cl₃CO)₂CO → (O₂NC₆H₄NH)₂CO + 6 HCl

p-Nitroaniline + Bis(trichloromethyl) carbonate → this compound + Hydrogen chloride

The hydrogen chloride generated is neutralized by an acid scavenger, such as triethylamine or pyridine, to drive the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| p-Nitroaniline | 5.52 g (0.04 mol) | [1] |

| Bis(trichloromethyl) carbonate | 2.4 g (0.008 mol) | [1] |

| Triethylamine | 6 mL | [1] |

| Ethyl Acetate (solvent) | 90 mL (30 mL + 60 mL) | [1] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₁₃H₁₀N₄O₅ | |

| Molecular Weight | 302.24 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Yield | 84-89% | [1] |

| Melting Point | >300 °C (lit.) | [2] |

| CAS Number | 587-90-6 | [2] |

| Characterization Data | ||

| IR (KBr, cm⁻¹) (Expected) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1500 & ~1340 (NO₂ stretch) | Based on typical urea and nitro group absorptions. |

| ¹H NMR (DMSO-d₆, ppm) (Expected) | ~9.5 (s, 2H, NH), ~8.2 (d, 4H, Ar-H), ~7.8 (d, 4H, Ar-H) | Based on the structure and data for similar compounds. |

| ¹³C NMR (DMSO-d₆, ppm) (Expected) | ~152 (C=O), ~145 (Ar-C-NO₂), ~142 (Ar-C-NH), ~125 (Ar-CH), ~118 (Ar-CH) | Based on the structure and data for similar compounds. |

Experimental Protocol

Materials:

-

p-Nitroaniline

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

Triethylamine

-

Ethyl acetate

-

95% Ethanol

-

Deionized water

-

50 mL dropping funnel

-

Reactor (e.g., three-necked round-bottom flask) with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Preparation of the Bis(trichloromethyl) carbonate Solution: In a fume hood, dissolve 2.4 g (0.008 mol) of bis(trichloromethyl) carbonate in 30 mL of ethyl acetate. Transfer this solution to a 50 mL dropping funnel.[1]

-

Preparation of the p-Nitroaniline Solution: In a suitable reactor, dissolve 5.52 g (0.04 mol) of p-nitroaniline in 60 mL of ethyl acetate. Add 6 mL of triethylamine to this solution.[1]

-

Reaction: While stirring, heat the p-nitroaniline solution to 40 °C. Begin the dropwise addition of the bis(trichloromethyl) carbonate solution from the dropping funnel. The addition should be completed over a period of 1 hour.[1]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour.[1]

-

Quenching and Precipitation: After the reflux period, add 40 mL of water to the reaction mixture and boil for 30 minutes. This step helps to hydrolyze any unreacted phosgene derivatives and precipitate the product.

-

Isolation of the Product: Cool the mixture and collect the yellow solid product by filtration.

-

Washing: Wash the filter cake with 40 mL of 95% ethanol to remove impurities.[1]

-

Drying: Dry the purified product in an oven or under vacuum to obtain this compound.

-

Characterization: Characterize the final product by determining its melting point and acquiring IR and NMR spectra to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Bis(trichloromethyl) carbonate (triphosgene) is a corrosive and toxic solid that releases phosgene upon heating or contact with nucleophiles. Handle it with extreme caution in a well-ventilated fume hood.

-

p-Nitroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Ethyl acetate is flammable. Keep away from open flames and heat sources.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle it in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The protocol described provides a clear and reproducible method for the synthesis of this compound from p-nitroaniline. The use of bis(trichloromethyl) carbonate as a phosgene substitute makes this procedure safer for laboratory settings. The high yield and straightforward work-up make it an attractive method for obtaining this valuable chemical intermediate for further research and development.

References

Laboratory protocol for the purification of 1,3-Bis(4-nitrophenyl)urea

Application Notes: Purification of 1,3-Bis(4-nitrophenyl)urea

Introduction

This compound, also known as 4,4'-dinitrodiphenylurea, is a chemical intermediate utilized in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] For instance, it serves as an intermediate in the production of the veterinary drug Nicarbazin.[1] Given its role as a precursor, the purity of this compound is crucial for the successful synthesis of downstream products. This document outlines a detailed protocol for its purification, primarily through washing and recrystallization, to remove unreacted starting materials and by-products.

Principle of Purification

The purification strategy relies on the differential solubility of this compound and potential impurities in selected solvents. The crude product, often obtained as a solid precipitate from a reaction mixture, can be washed with appropriate solvents to remove soluble impurities. For higher purity, recrystallization is employed. This technique involves dissolving the crude compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[2]

Experimental Protocol

This protocol details the purification of crude this compound obtained from a synthesis reaction.

Materials and Equipment:

-

Crude this compound

-

95% Ethanol

-

Xylene

-

Acetone

-

Deionized Water

-

Beakers and Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Büchner funnel and filter flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Drying oven or desiccator

Procedure:

Part 1: Initial Washing

-

Isolation of Crude Product: Following the synthesis reaction, the crude this compound precipitates from the reaction mixture. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing with Ethanol: Wash the filter cake with 95% ethanol (e.g., 40 mL for a 5-6 g scale synthesis) to remove residual reactants and soluble by-products.[1]

-

Drying: Partially dry the washed solid. This can be achieved by leaving it in the Büchner funnel under vacuum for a period or by gentle heating.

Part 2: Purification by Recrystallization

-

Solvent Selection: Xylene is a suitable solvent for the recrystallization of this compound.[3]

-

Dissolution: Transfer the washed and partially dried crude product to an Erlenmeyer flask equipped with a magnetic stir bar and a reflux condenser. Add xylene and heat the mixture to boiling while stirring.[3] Continue adding hot xylene in small portions until the solid has just dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] The appearance of yellow crystals indicates the precipitation of the purified product.[3]

-

Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the purified crystals.

-

Isolation of Purified Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Final Washing: Wash the crystals on the filter paper with a small amount of cold acetone to remove any residual xylene and dissolved impurities.[3]

-

Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight. The final product should be a yellow solid.[1]

Characterization:

The purity of the final product can be assessed by determining its melting point and using techniques such as thin-layer chromatography (TLC).[3]

Data Presentation

The following table summarizes quantitative data from various synthesis and purification protocols for this compound.

| Parameter | Value | Solvent/Conditions | Reference |

| Yield | 84% | Ethyl acetate as reaction solvent, triethylamine as acid scavenger. | [1] |

| 88% | Butyl acetate as reaction solvent, triethylamine as acid scavenger. | [1] | |

| 89% | Ethyl acetate as reaction solvent, pyridine as acid scavenger. | [1] | |

| 85.2% | Reaction of methyl N-(4-nitrophenyl)carbamate and 4-nitroaniline in xylene. | [3] | |

| Melting Point | 304-306 °C | - | [1] |

| 306-308 °C | - | [1] | |

| 305-307 °C | - | [1] | |

| Molecular Weight | 302.24 g/mol | - | [4] |

| Accurate Mass | 302.0651 | - | [4] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound.

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1,3-Bis(4-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-Dinitrocarbanilide (DNC), is a synthetic compound with potential antimicrobial properties. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) to evaluate the efficacy of this compound against various bacterial strains. The methodologies outlined are based on established techniques for determining the antimicrobial activity of novel, water-insoluble compounds.

Data Presentation

The following tables summarize the available quantitative data for derivatives of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound-[d8] | Serratia marcescens | 31.25[1] |

| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Bacillus subtilis | 1000[2] |

| Staphylococcus aureus | 500[2] | |

| Escherichia coli | 500[2] | |

| Serratia marcescens | 500[2] | |

| Zinc Complex of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Serratia marcescens | 31.25[2][3] |

Table 2: Zone of Inhibition of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| This compound-[d8] | Serratia marcescens | 26[1] |

| Zinc Complex of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Serratia marcescens | 26[2][3] |

Experimental Protocols

Due to the poor water solubility of this compound, Dimethyl Sulfoxide (DMSO) is recommended as the solvent for stock solution preparation. It is crucial to maintain a final DMSO concentration that does not inhibit bacterial growth (typically ≤1% v/v) in the final testing medium.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO at a concentration 100-fold higher than the highest desired final concentration to minimize the final DMSO concentration in the assay.

-

Preparation of Microtiter Plates: a. Add 198 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 2 µL of the this compound stock solution to the wells in the first column to achieve the highest desired test concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no bacteria).

-

Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Disk Diffusion for Zone of Inhibition Determination

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution in a volatile solvent (e.g., acetone or methanol) to impregnate disks.

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

QC bacterial strains

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Disk Preparation: a. Prepare a solution of this compound in a suitable volatile solvent (e.g., acetone) at a desired concentration. b. Aseptically apply a precise volume (e.g., 10-20 µL) of the solution onto sterile filter paper disks. c. Allow the solvent to evaporate completely in a sterile environment.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

-

Disk Application: Aseptically place the prepared disks onto the inoculated agar surface. Ensure firm contact. Include a solvent-only control disk and a standard antibiotic disk as controls.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

Visualizations

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, based on the known mechanisms of other urea-based compounds and nitroaromatic compounds, a generalized workflow for investigating its potential targets is presented below.

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Caption: Potential antimicrobial mechanisms of urea-based compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Determination of 1,3-Bis(4-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Bis(4-nitrophenyl)urea, also known as 4,4'-Dinitrocarbanilide (DNC). This method is applicable for the determination of the compound in various sample matrices, leveraging reverse-phase chromatography for efficient separation and UV detection for sensitive quantification. The described protocol and validation data provide a comprehensive guide for researchers and professionals in drug development and quality control.

Introduction

This compound is a chemical compound with a molecular weight of 302.24 g/mol .[1] It is a yellow solid with a high melting point, exceeding 300 °C.[1] The compound is slightly soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol, particularly with heating. This compound is a key active component of the veterinary drug nicarbazin, used for its antifertility properties. Accurate and reliable analytical methods are crucial for its quantification in research and pharmaceutical applications. This document presents a detailed HPLC method for its analysis.

Experimental